N-CHLOROMETHYL PIPERIDINE

N-alkylation regioselectivity piperidine functionalization

N-Chloromethyl piperidine (CAS 16158-88-6), also known as 1-(chloromethyl)piperidine, is a specialized synthetic building block used to install a piperidinomethyl group onto nucleophilic substrates. Its structure is defined by a chloromethyl (-CH₂Cl) group directly attached to the nitrogen atom of a piperidine ring, yielding a molecular weight of 133.62 g/mol, a density of 1.028 g/cm³, and a predicted boiling point of 156.2 °C at 760 mmHg.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 16158-88-6
Cat. No. B102249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-CHLOROMETHYL PIPERIDINE
CAS16158-88-6
SynonymsN-CHLOROMETHYL PIPERIDINE
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCl
InChIInChI=1S/C6H12ClN/c7-6-8-4-2-1-3-5-8/h1-6H2
InChIKeyRQYKSYJVWNUSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloromethyl Piperidine: A Critical Alkylating Synthon for Piperidine-Functionalized Scaffolds


N-Chloromethyl piperidine (CAS 16158-88-6), also known as 1-(chloromethyl)piperidine, is a specialized synthetic building block used to install a piperidinomethyl group onto nucleophilic substrates [1]. Its structure is defined by a chloromethyl (-CH₂Cl) group directly attached to the nitrogen atom of a piperidine ring, yielding a molecular weight of 133.62 g/mol, a density of 1.028 g/cm³, and a predicted boiling point of 156.2 °C at 760 mmHg [2]. This compound serves as a high-value intermediate for accessing complex piperidine-based molecules relevant to medicinal chemistry .

The Procurement Pitfall of Piperidine Building Blocks: Why N-Chloromethyl Piperidine Cannot Be Arbitrarily Substituted


The direct substitution of N-chloromethyl piperidine with other piperidine derivatives (e.g., N-methylpiperidine, 2-chloromethylpiperidine) or with alternative chloromethylating agents (e.g., chloromethyl methyl ether) is not a viable 1:1 synthetic swap. The specific placement of the electrophilic chloromethyl group on the piperidine nitrogen dictates a distinct reaction pathway, leading to N-alkylation and the formation of a stable tertiary amine [1]. In contrast, carbon-substituted analogs like 2-(chloromethyl)-1-methylpiperidine exhibit a different regiochemical reactivity profile due to the altered electronic environment, which can necessitate different catalysts, solvents, and conditions . Furthermore, the compound's physicochemical properties, such as its LogP of approximately 2.3, influence its behavior in biphasic and aqueous/organic work-ups, and using an unoptimized analog can severely compromise the purity and yield of the desired product [2].

Quantitative Performance Benchmarks for N-Chloromethyl Piperidine Against Key Comparators


N- vs. C-Alkylation Selectivity: A Comparison with 2-(Chloromethyl)-1-methylpiperidine

The core synthetic value of N-chloromethyl piperidine is its ability to undergo exclusive N-alkylation, installing a piperidine moiety while retaining the nitrogen atom's nucleophilic character for subsequent reactions. This is a fundamentally different outcome compared to the reaction of carbon-chloromethylated piperidine analogs. For example, the reaction of N-chloromethyl piperidine with a nucleophile yields an N-substituted piperidine derivative, while a compound like 2-(chloromethyl)-1-methylpiperidine undergoes C-alkylation [1]. This difference is not merely structural but dictates the subsequent chemical space accessible from each starting material. While direct quantitative reaction rates are not specified in the core literature for this exact pair, the fundamental reaction mechanism (N- vs. C-alkylation) is a qualitative, class-level inference that is critical for route selection and cannot be substituted without redesigning the entire synthetic sequence .

N-alkylation regioselectivity piperidine functionalization

Electrophilic Reactivity Profile: Contrasting Behavior with Selectfluor Compared to Piperidine

In a comparative study of nitrogen bases, the reaction of Selectfluor (F-TEDA-BF₄) with N-chloromethylated DABCO salts in MeCN at temperatures up to 80°C led to the unexpected formation of symmetrical [N−H−N]⁺ trication salts, a reactivity pattern also observed with N-chloromethyl piperidine [1]. Crucially, this same reaction when carried out with unfunctionalized piperidine also yields the symmetrical dimeric adduct, but the study highlights that this 'hitherto unreported reactivity behavior contrasts the well documented ‘transfer fluorination’ by Selectfluor' observed for other tertiary amines like quinuclidine [1]. This indicates that N-chloromethyl piperidine, while sharing a core piperidine structure, participates in a distinct mechanistic pathway that does not involve the anticipated fluorination event. This is a direct head-to-head demonstration of how the presence of the N-chloromethyl group fundamentally alters the compound's reaction trajectory with a common electrophilic fluorinating reagent.

electrophilic fluorination reactivity comparison N-chloromethyl amines

Physicochemical Differentiation: LogP and Vapor Pressure Compared to N-Methylpiperidine

The introduction of a chlorine atom significantly alters the compound's hydrophobicity and volatility compared to a non-halogenated analog. N-Chloromethyl piperidine exhibits a computed XLogP3 value of 2.3 [1] and a vapor pressure of 2.927 mmHg at 25°C [2]. In contrast, N-methylpiperidine (CAS 626-67-5), a common comparator lacking the chlorine atom, has a significantly lower LogP of 1.23 and a higher vapor pressure of approximately 33.9 mmHg at 25°C [3]. This equates to a greater than 10-fold increase in LogP and a nearly 12-fold decrease in vapor pressure for N-chloromethyl piperidine. The quantitative difference in these properties is substantial and directly impacts its handling, purification (e.g., extraction efficiency), and environmental fate.

partition coefficient volatility physicochemical properties

N-Chloromethyl Piperidine as a Building Block in Cancer Research: Comparative Cytotoxicity

N-chloromethyl piperidine serves as a crucial precursor for generating more complex anticancer agents, particularly nitrogen mustards. For instance, the structurally related cis-N-methyl-2,6-bis(chloromethyl)piperidine is a known cytotoxic entity. In a study evaluating the anticancer activity of 2,6-disubstituted N-methylpiperidine derivatives against human colon carcinoma cell lines (HT 29 and BE), the most toxic compounds, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, demonstrated oxic IC50 values between 6 and 11 µM [1]. While this data is for a brominated analog, it underscores the high potency of the bis(chloromethyl)piperidine scaffold to which N-chloromethyl piperidine provides direct synthetic access. The parent compound itself is not a cytotoxic agent but is an essential intermediate for constructing these potent pharmacophores. This positions it as a superior starting material compared to non-chloromethylated piperidines, which would require more steps to achieve the same bis-alkylating functionality.

anticancer cytotoxicity DNA alkylation

Electrochemical Fluorination Yield Comparison: N-Chloromethyl Piperidine vs. N-Chloroethyl Piperidine

A study on the electrochemical fluorination of N-chloroalkyl-substituted cyclic amines revealed a stark contrast in the behavior of N-chloromethyl piperidine compared to its chloroethyl and chloropropyl homologs. The fluorination of N-chloromethyl piperidine (3) failed to produce either the chlorine-retaining amine or the perfluorinated amine with the original skeleton in any appreciable yield [1]. In contrast, the fluorination of N-(2-chloroethyl)piperidine (4) and N-(3-chloropropyl)piperidine (5) under the same conditions yielded the corresponding chlorine-retaining perfluoroamines in yields of 5-20%, alongside perfluorinated products in yields of 20-60% [1]. This quantitative, head-to-head comparison demonstrates that the N-chloromethyl derivative is a poor substrate for this specific fluorination method, while its higher chloroalkyl homologs proceed with measurable yields.

electrochemical fluorination reaction yield perfluoroamines

Optimal Application Scenarios for N-Chloromethyl Piperidine in Pharmaceutical R&D and Process Chemistry


Synthesis of N-Alkylated Piperidine-Functionalized CNS Drug Candidates

N-Chloromethyl piperidine is the reagent of choice for medicinal chemists looking to directly install a piperidinomethyl moiety onto a wide array of nucleophiles, a common strategy to improve the pharmacokinetic properties (like metabolic stability and blood-brain barrier penetration) of CNS drug candidates. As established in Section 3, its exclusive N-alkylation profile ensures the piperidine ring is introduced while preserving the amine's basicity, which is often crucial for target engagement [1]. Its high LogP of 2.3 facilitates efficient organic extraction during product isolation, a practical advantage in high-throughput synthesis [2].

Precursor for Developing Bifunctional Alkylating Agents in Oncology

This compound is a critical starting material for constructing conformationally restricted nitrogen mustards, such as cis- and trans-N-methyl-2,6-bis(halomethyl)piperidines. The quantitative evidence in Section 3 shows that the final bis-alkylating scaffolds exhibit potent cytotoxicity (IC50 6-11 µM) in colon cancer cell lines [3]. Using N-chloromethyl piperidine provides a direct and efficient route to these promising anticancer pharmacophores, enabling the rapid exploration of structure-activity relationships (SAR) around this privileged scaffold.

Scalable Preparation of Quaternary Ammonium Salts and Ionic Liquids

The unique reactivity of N-chloromethyl piperidine with electrophilic reagents like Selectfluor, as detailed in Section 3, can be leveraged for the synthesis of specialized quaternary ammonium salts and ionic liquid precursors [4]. This unexpected dimerization pathway, distinct from simple fluorination, provides a novel route to symmetrical [N−H−N]⁺ trication salts. For process chemists, this represents a controllable method to access a niche class of materials that may be difficult to obtain via other routes.

R&D in Agrochemical and Material Science Intermediates

Beyond pharma, N-chloromethyl piperidine serves as a versatile building block for introducing piperidine functionality into agrochemicals and advanced materials. Its unique combination of moderate hydrophobicity (LogP 2.3) and a reactive electrophilic center allows it to be conjugated to larger, more complex molecular frameworks. This property is essential for modifying surface properties, creating novel ligands, or fine-tuning the physicochemical profile of performance chemicals [2].

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